In-Depth Technical Guide: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
In-Depth Technical Guide: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral synthetic building block, holds significant value in the stereoselective synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and insights into its reactivity. The information is curated to support professionals in research, and drug development in leveraging this versatile reagent for the construction of enantiomerically pure targets.
Chemical and Physical Properties
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a colorless to pale yellow liquid at room temperature.[1] It is a chiral molecule derived from the protection of (R)-2,3-dihydroxypropan-1-ol (also known as (R)-glycerol). The dioxolane ring serves as a protecting group for the vicinal diol functionality, allowing for selective reactions at the iodomethyl group.
Structural and General Properties
| Property | Value |
| IUPAC Name | (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane |
| Molecular Formula | C₆H₁₁IO₂[1][2] |
| Molecular Weight | 242.06 g/mol |
| CAS Number | 23735-39-9[3] |
| Appearance | Liquid[1] |
| InChI Key | BBKBPYFNBFEICG-YFKPBYRVSA-N[1] |
| SMILES | CC1(C)OC--INVALID-LINK--O1 |
Physical Properties
| Property | Value |
| Boiling Point | 217.3 °C at 760 mmHg |
| Density | Data not available in search results |
| Specific Optical Rotation | Data not available in search results |
Spectral Data
¹H NMR Spectroscopy
Expected ¹H NMR (CDCl₃) Resonances:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.30 | m | 1H | H-4 |
| ~4.05 | dd | 1H | H-5a |
| ~3.80 | dd | 1H | H-5b |
| ~3.20 | d | 2H | -CH₂I |
| ~1.40 | s | 3H | -C(CH₃)₂ |
| ~1.35 | s | 3H | -C(CH₃)₂ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The assignments are based on the structure and typical chemical shifts for similar compounds.
¹³C NMR, IR, and Mass Spectrometry
Detailed experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane are not explicitly provided in the search results. However, based on the structure, the following characteristic signals can be anticipated.
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¹³C NMR: Expected signals would include those for the quaternary carbon of the dimethyl group, the two methyl carbons, the methine carbon (C-4), and the two methylene carbons (C-5 and the iodomethyl group).
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IR Spectroscopy: Characteristic peaks would be expected for C-H stretching (alkane), C-O stretching (ether/acetal), and C-I stretching.
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of an iodine atom, a methyl group, or cleavage of the dioxolane ring.
Synthesis and Experimental Protocols
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is typically synthesized from its corresponding alcohol precursor, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-solketal). The synthesis involves the conversion of the primary alcohol to an iodide, a common transformation in organic synthesis. While a specific detailed protocol was not found in the provided search results, a general procedure based on standard organic transformations is outlined below.
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
General Experimental Protocol (Appel Reaction)
This protocol describes a common method for the conversion of primary alcohols to primary iodides.
Materials:
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(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
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Triphenylphosphine (PPh₃)
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Imidazole
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Iodine (I₂)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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To a solution of triphenylphosphine and imidazole in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine portion-wise until the characteristic brown color persists.
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Add a solution of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane.
Reactivity and Applications
The primary reactivity of (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane is centered around the iodomethyl group. As a primary alkyl iodide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of the chiral C3 backbone into a wide variety of molecules.
Logical Relationship of Reactivity
Caption: Key reactions involving the title compound.
Applications in Synthesis
This chiral building block is utilized in the synthesis of a variety of complex and biologically active molecules. The protected diol can be deprotected under acidic conditions after the desired transformations at the C1 position have been accomplished, revealing a chiral 1,2-diol moiety. This structural motif is prevalent in many natural products and pharmaceuticals.
While specific examples of reactions starting directly from (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane were not found in the search results, its precursor and other derivatives are key intermediates in the synthesis of important compounds. For instance, the related aldehyde, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a crucial intermediate in the synthesis of the anticancer drug Gemcitabine.[4]
Safety and Handling
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[2]
GHS Hazard Statements:
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H227: Combustible liquid[2]
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H314: Causes severe skin burns and eye damage[2]
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H335: May cause respiratory irritation[2]
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C under an inert atmosphere and protected from light.[3]
Conclusion
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral building block for the synthesis of enantiomerically pure compounds. Its utility stems from the presence of a reactive iodomethyl group for carbon-carbon and carbon-heteroatom bond formation, and a protected diol that can be unveiled at a later synthetic stage. This guide provides essential information for its effective and safe use in a research and development setting. Further investigation into its specific physical properties, such as density and optical rotation, as well as detailed spectral characterization, would be beneficial for its broader application.
References
- 1. (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 2. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11IO2 | CID 11139278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 23735-39-9|(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 4. spectrabase.com [spectrabase.com]
